Cas no 1806824-55-4 (Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate)

Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate
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- インチ: 1S/C8H7F2NO4/c1-15-8(14)5-3(6(9)10)2-4(12)7(13)11-5/h2,6,12H,1H3,(H,11,13)
- InChIKey: KPXLYVZSAAPQJE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(NC=1C(=O)OC)=O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 75.6
Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024004750-500mg |
Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate |
1806824-55-4 | 97% | 500mg |
$1,019.20 | 2022-03-31 | |
Alichem | A024004750-1g |
Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate |
1806824-55-4 | 97% | 1g |
$1,696.80 | 2022-03-31 | |
Alichem | A024004750-250mg |
Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate |
1806824-55-4 | 97% | 250mg |
$693.60 | 2022-03-31 |
Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylateに関する追加情報
Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate (CAS No. 1806824-55-4): A Comprehensive Overview
Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate (CAS No. 1806824-55-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways.
The molecular structure of Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate is noteworthy for its incorporation of difluoromethyl and dihydroxy groups within a pyridine ring. These functional groups contribute to the compound's chemical stability and reactivity, making it a valuable candidate for further investigation. Recent studies have highlighted the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and improved pharmacokinetic properties.
In the context of medicinal chemistry, Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate has been explored for its potential as a lead compound in the development of new therapeutic agents. Research has shown that compounds with similar structural motifs exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the difluoromethyl group is particularly significant as it can modulate the compound's interaction with biological targets, enhancing its efficacy and selectivity.
One of the key areas of interest for Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate is its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are major health concerns worldwide. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in animal models. These findings suggest that Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate could be a promising candidate for further clinical evaluation in the treatment of inflammatory disorders.
Another area where Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate shows potential is in cancer therapy. Cancer remains one of the leading causes of mortality globally, and there is an urgent need for new and effective treatments. Research has indicated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. Additionally, the compound's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of brain tumors and other central nervous system (CNS) cancers.
The neuroprotective properties of Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate have also been investigated. Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by progressive neuronal loss and cognitive decline. Preclinical studies have shown that this compound can protect neurons from oxidative stress and prevent neuroinflammation, suggesting its potential as a neuroprotective agent. Further research is needed to elucidate the mechanisms underlying these effects and to evaluate its efficacy in clinical settings.
In addition to its therapeutic potential, Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate has been studied for its pharmacokinetic properties. Understanding how a compound behaves in the body is crucial for optimizing its therapeutic efficacy and minimizing side effects. Studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties make it an attractive candidate for further development as a drug candidate.
The synthesis of Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate has been optimized using various synthetic routes to improve yield and purity. One common approach involves the reaction of a suitable pyridine derivative with a difluoromethylation reagent followed by selective hydroxylation steps. The choice of reagents and reaction conditions plays a critical role in achieving high yields and purity levels. Researchers continue to explore new synthetic methods to enhance the efficiency and scalability of the synthesis process.
In conclusion, Methyl 5-(difluoromethyl)-2,3-dihydroxypyridine-6-carboxylate (CAS No. 1806824-55-4) represents a promising compound with diverse therapeutic applications. Its unique structural features contribute to its chemical stability and biological activity, making it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies aim to fully characterize its properties and evaluate its potential as a novel therapeutic agent for various diseases.
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